2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide
Description
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide is a synthetic thiazole-based acetamide derivative. Its structure features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a phenyl group at position 4, and an acetamide side chain at position 5, where the amide nitrogen is further substituted with a 4-fluorophenyl group.
The synthesis of such compounds typically involves condensation reactions of substituted thioureas with α-haloketones or α-mercaptoketones under controlled conditions, followed by functionalization of the acetamide moiety .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2OS/c24-17-8-6-16(7-9-17)23-27-22(15-4-2-1-3-5-15)20(29-23)14-21(28)26-19-12-10-18(25)11-13-19/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEFLCBIKHMHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163925 | |
| Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-19-0 | |
| Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338957-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and growth, contributing to its antitumor properties .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : The 4-fluorophenyl acetamide group in the target compound differs from 9b (fluorine on thiazole) and 9c (bromine). Fluorine’s smaller atomic radius and high electronegativity could improve metabolic stability compared to bulkier halogens like bromine .
- Tautomerism: Unlike amide 3c (), which exists as a 1:1 tautomeric mixture of thiazolidinone and thiazole forms, the rigid thiazole core in the target compound likely prevents such tautomerism, favoring a single conformation for receptor interactions .
Physicochemical and Spectroscopic Properties
- Solubility : The presence of fluorine (lipophilic) and chlorine (moderately polar) may balance solubility in apolar solvents, similar to 9d but contrasting with 9e , where methoxy groups increase polarity .
- Spectroscopy : The target compound’s 1H NMR would likely show distinct aromatic proton signals for the 4-chlorophenyl (δ ~7.4–7.6 ppm) and 4-fluorophenyl (δ ~7.1–7.3 ppm) groups, comparable to shifts observed in 9b .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide , also known by its CAS number 23821-72-9 , belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 329.8 g/mol . The structural features include a thiazole ring, which is critical for its biological activity. The presence of halogenated phenyl groups enhances its pharmacological profile.
Anticancer Activity
Recent research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin, suggesting strong cytotoxic effects.
Case Study: Structure-Activity Relationship
A study highlighted the importance of substituents on the phenyl rings in enhancing anticancer activity. Specifically:
- Electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring were found to increase cytotoxicity.
- The presence of an N-phenylcarboxamide group was correlated with improved activity against cancer cell lines, indicating that modifications to the nitrogen atom can significantly affect potency .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains.
Antimicrobial Evaluation
The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibits promising antibacterial effects comparable to standard antibiotics:
Comparative Analysis
A comparative analysis of similar thiazole compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | Structure Features | IC50 (µg/mL) | Antimicrobial Activity |
|---|---|---|---|
| Compound 1 | 4-methyl substitution | 1.61 ± 1.92 | Effective against Gram-positive bacteria |
| Compound 2 | N-phenylcarboxamide group | <1.00 | Strong activity against multiple pathogens |
| This compound | Halogenated phenyl groups | TBD | TBD |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide?
A multi-step approach is typically employed, starting with the condensation of 4-chlorophenyl and phenyl precursors to form the thiazole core. Subsequent functionalization involves coupling the acetamide moiety via nucleophilic acyl substitution. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Controlled synthesis protocols, such as those described for analogous thiazole derivatives, emphasize the use of catalysts like DMAP (4-dimethylaminopyridine) to facilitate amide bond formation . Purity validation via HPLC (≥95%) is essential before biological testing .
Q. How is the structural characterization of this compound performed?
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR : and NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiazole ring (δ 7.5–8.5 ppm) and fluorophenyl group (δ 110–125 ppm for ) .
- X-ray crystallography : Monoclinic crystal systems (space group Cc) with unit cell parameters (e.g., a = 4.9179 Å, b = 23.592 Å) resolve 3D conformation and intermolecular interactions, such as hydrogen bonding between acetamide carbonyl and thiazole nitrogen .
Q. What in vitro screening approaches assess its pharmacological potential?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer profiling : Cell viability assays (MTT/WST-1) using human cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, with validation via positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
SAR studies focus on:
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position to enhance electrophilicity and target binding .
- Acetamide substitution : Comparing fluorophenyl vs. chlorophenyl variants to balance lipophilicity and solubility .
- Bioisosteric replacement : Replacing the thiazole sulfur with oxygen (oxazole) to assess metabolic stability .
Q. What crystallographic techniques resolve conformational dynamics?
Single-crystal X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts. Key parameters include:
- Torsion angles : Between thiazole and acetamide planes (e.g., 12.3° deviation) to assess planarity .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions contributing 15% of surface contacts) .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2), serum concentration, or incubation time .
- Compound purity : HPLC-MS validation is critical; impurities >5% may skew IC values .
- Solvent effects : DMSO concentration >0.1% can induce cytotoxicity, requiring dose-response normalization .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Esterification of the acetamide group to enhance intestinal absorption .
- Nanoparticle formulation : Encapsulation in PLGA (poly(lactic-co-glycolic acid)) nanoparticles to increase aqueous dispersion .
- Co-crystallization : With co-formers (e.g., succinic acid) to improve dissolution rates .
Q. How to validate target engagement in cellular assays?
- Pull-down assays : Use biotinylated probes to isolate protein targets from lysates, followed by LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
- Knockdown/rescue experiments : siRNA-mediated target silencing to confirm phenotype reversal .
Q. What computational methods predict off-target interactions?
Q. How to reconcile in vitro and in vivo efficacy discrepancies?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS) and tissue distribution in rodent models .
- Metabolite identification : CYP450-mediated oxidation may generate inactive derivatives; use hepatic microsomes for in vitro metabolism studies .
- Dose translation : Apply allometric scaling (body surface area) to correlate murine and human effective doses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
